2-amino-N-hydroxy-4-methylpentanamide

Aminopeptidase inhibition Stereoselectivity Zinc metalloenzyme probe

Assay variability from non-specific metalloprotease inhibitors can compromise target validation. This L-leucine-derived hydroxamic acid offers enzyme-dependent stereoselectivity, enabling precise aminopeptidase isoform discrimination without antibodies. - Enantiomeric inversion: Ki 14 µM (L-form, kidney LAP) vs. 150-fold weaker binding for D-form at Aeromonas AP. - Co-crystallization validated: Bidentate zinc coordination confirmed in PDB 4TLN at 2.3 Å resolution. - Reference standard: Ranked mid-potency among 19 aminoacyl hydroxamates for urease SAR calibration.

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
CAS No. 6272-05-5
Cat. No. B13173959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-hydroxy-4-methylpentanamide
CAS6272-05-5
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NO)N
InChIInChI=1S/C6H14N2O2/c1-4(2)3-5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9)
InChIKeyUJJHPFLWSVFLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-hydroxy-4-methylpentanamide: Structural Baseline and Identity


2-Amino-N-hydroxy-4-methylpentanamide (CAS 6272-05-5), also cataloged as L-leucine hydroxamic acid or L-leucyl-hydroxylamine, is a small-molecule hydroxamic acid derivative of the essential branched-chain amino acid L-leucine (C₆H₁₄N₂O₂, MW 146.19) [1]. The compound features a hydroxamic acid moiety (-CONHOH) in place of the carboxylic acid group of leucine, endowing it with the ability to act as a bidentate zinc-chelating ligand and enabling inhibition of multiple metalloenzyme classes [2]. Its leucine side chain (isobutyl group) confers unique hydrophobicity and steric properties among amino acid-derived hydroxamates, which directly influences binding-pocket recognition and enzyme-specific inhibitory profiles [3]. This compound is primarily utilized as a biochemical probe for zinc-dependent aminopeptidases, urease, and thermolysin-like metalloproteinases, where its leucine-specific side chain often recapitulates natural substrate specificity patterns [4].

Target class
Zinc-dependent metalloenzymes: aminopeptidases, urease, thermolysin-like proteases
Binding mode
Bidentate zinc-chelating hydroxamate; leucine-mimetic side chain recognition
Probe utility
Stereochemical probe for aminopeptidase isoform identification; SAR reference compound

Why Generic Substitution with Other Amino Acid Hydroxamates Fails


Amino acid hydroxamic acids are not functionally interchangeable despite sharing a common zinc-binding pharmacophore. The identity of the amino acid side chain dictates both inhibitory potency and stereoselectivity across different metalloenzyme families. For instance, D-leucine hydroxamate inhibits Aeromonas aminopeptidase with a Ki of 2 nM, making it 2.5-fold more potent than D-valine hydroxamate (Ki = 5 nM), while the corresponding L-isomers are bound 150-fold more weakly [1]. Conversely, against porcine kidney leucine aminopeptidase, L-leucine hydroxamate exhibits a Ki of 14 µM, a value that reflects the enzyme's natural substrate preference for leucine and is unmatched by glycine, alanine, or valine hydroxamates [2]. In urease inhibition, leucine hydroxamic acid occupies a distinct rank (8th out of 19 amino acid hydroxamates), substantially less potent than methionine-hydroxamic acid (I₅₀ = 3.9 µM) but more effective than arginine-hydroxamic acid [3]. Even the simple removal of the α-amino group—as in isocaproic hydroxamic acid—alters binding orientation without necessarily reducing affinity, demonstrating that both the amino group and the leucine side chain contribute independently to target engagement [1]. These enzyme-specific, side chain-dependent variations mean that substituting one amino acid hydroxamate for another can produce misleading or negative results in biochemical assays.

Amino acid side chain identity dictates inhibitory potency and stereoselectivity across metalloenzyme families; valine or alanine hydroxamates may not replicate leucine-specific binding.
Stereochemical preference can invert depending on enzyme isoform (microsomal vs. bacterial aminopeptidases); D- and L-enantiomers are not interchangeable.
Removal of the α-amino group (isocaproic hydroxamic acid) alters binding orientation without necessarily matching affinity; dual recognition determinants matter.

Differential Evidence Against Closest Structural Analogs


Potency Advantage Against Aeromonas Aminopeptidase

In direct head-to-head comparison, D-leucine hydroxamate (the D-enantiomer of 2-amino-N-hydroxy-4-methylpentanamide) inhibits Aeromonas proteolytica aminopeptidase with a Ki of 2 × 10⁻⁹ M (2 nM), which is 2.5-fold more potent than D-valine hydroxamate (Ki = 5 × 10⁻⁹ M). Both D-isomers are bound approximately 150-fold more tightly than their corresponding L-isomers, establishing that the leucine side chain provides a tangible, quantifiable advantage in binding affinity over the smaller valine side chain in this enzyme system [1]. This stereochemical preference is reversed in porcine kidney microsomal aminopeptidase, where L-isomers are 10-fold more potent than D-isomers [1].

Aeromonas AP Ki
Head-to-head
D-leucine hydroxamate Ki = 2 nM; 2.5× more potent than D-valine (Ki = 5 nM). D-isomers ~150× tighter than L-isomers.
Supports affinity ranking context among D-amino acid hydroxamates for Aeromonas aminopeptidase.
Kinetic assay; Wilkes & Prescott (1983).
Aminopeptidase inhibition Stereoselectivity Zinc metalloenzyme probe

Substrate-Matched Inhibition of Leucine Aminopeptidase

L-Leucine hydroxamate inhibits porcine kidney leucine aminopeptidase (LAP) competitively with a Ki of 14 µM, and the side chain specificity for inhibition correlates directly with the enzyme's substrate specificity—leucine being the preferred natural substrate [1]. This correlation is not observed for all amino acid hydroxamates; the Ki values vary substantially depending on side chain identity, with leucine providing the most favorable fit to the S1 pocket among common L-amino acid hydroxamates. Additionally, isocaproic hydroxamic acid—which lacks the α-amino group entirely—inhibits the enzyme equally well, demonstrating that the leucine side chain is the primary driver of affinity, while the amino group influences binding orientation rather than binding energy [2].

LAP Substrate Match
Context-dependent
L-Leucine hydroxamate Ki = 14 µM for porcine kidney LAP; side chain specificity mirrors natural substrate preference.
Reported substrate-competitive inhibition profile; leucine side chain provides favorable S1 pocket fit.
EDTA protection assay; Chan et al. (1982).
Leucine aminopeptidase Substrate specificity Competitive inhibition

Rank-Order Potency in Urease Inhibition

In a comprehensive comparative study of 19 α-aminoacyl hydroxamic acids against Jack bean urease, leucine-hydroxamic acid ranked 8th in inhibitory potency, following (in order): methionine (I₅₀ = 3.9 × 10⁻⁶ M) > phenylalanine > serine > alanine > glycine > histidine > threonine > leucine > arginine [1]. This places leucine hydroxamic acid in the top half of all tested amino acid hydroxamates, outperforming arginine-, lysine-, aspartic-β-, and glutamic-γ-hydroxamic acids. The study demonstrated that the α-amino group does not significantly affect inhibitory power; rather, the presence of additional carboxyl or ω-amino groups in aspartic-β-, lysine-, and glutamic-γ-hydroxamic acids substantially reduces potency [1]. This makes leucine hydroxamic acid a mid-potency control compound within urease inhibitor screening panels—more potent than basic or acidic amino acid hydroxamates, but less potent than methionine or aromatic amino acid derivatives.

Urease Rank
Class-level
Rank 8/19 among α-aminoacyl hydroxamic acids; mid-range potency. Methionine-hydroxamic acid I₅₀ = 3.9 µM (rank 1).
Supports mid-potency reference compound context for urease inhibitor screening panels.
Jack bean urease; Kobashi et al. (1975). Exact I₅₀ for leucine not individually reported.
Urease inhibition Structure-activity relationship Rank-order potency

Crystal Structure of Thermolysin Binding Mode

The three-dimensional structure of L-leucyl-hydroxylamine (LNO) bound to Bacillus thermoproteolyticus thermolysin has been determined at 2.3 Å resolution (PDB ID: 4TLN), revealing a pentacoordinate zinc intermediate in catalysis [1]. The hydroxamic acid moiety chelates the active-site zinc ion in a bidentate fashion via both oxygen atoms, while the isobutyl side chain of leucine occupies the hydrophobic S1' specificity pocket of the enzyme [1]. A binding affinity of Ki = 1.90 × 10⁵ nM (190 µM) for thermolysin has been annotated in BindingDB [2]. This structure provides atomic-level validation of the bidentate zinc-binding mode proposed for all amino acid hydroxamates, and the leucine-specific S1' pocket occupancy explains why branched-chain amino acid–derived hydroxamates exhibit different inhibition profiles compared to aromatic or small aliphatic counterparts.

Thermolysin Binding
Method context
L-leucyl-hydroxylamine co-crystallized with thermolysin at 2.3 Å (PDB 4TLN); bidentate zinc coordination, isobutyl side chain in S1′ pocket.
Supports structural biology context; provides leucine-mimetic fragment binding mode for zinc protease studies.
BindingDB Ki = 190 µM; Holmes & Matthews (1981).
Thermolysin X-ray crystallography Zinc coordination geometry

Enzyme-Specific Stereoselectivity Switch

A striking enzyme-dependent stereoselectivity profile distinguishes leucine hydroxamic acid from most other amino acid hydroxamate probes. Against swine kidney microsomal aminopeptidase (EC 3.4.11.2), L-leucine hydroxamate is 10-fold more potent than D-leucine hydroxamate. In contrast, against Aeromonas proteolytica aminopeptidase (EC 3.4.11.10), the D-isomer is 150-fold more potent than the L-isomer (Ki = 2 nM vs. ~300 nM) [1]. This stereochemical inversion is not observed with isocaproic hydroxamic acid (which lacks a chiral amino center and inhibits both enzymes equally), confirming that the α-amino group stereochemistry is the molecular determinant of this selectivity switch. Cytosolic leucine aminopeptidase (EC 3.4.11.1) is inhibited only slightly by any hydroxamic acid, further highlighting isoform specificity [1].

Stereoselectivity Switch
Head-to-head
Microsomal AP: L-isomer 10× > D-isomer. Aeromonas AP: D-isomer 150× > L-isomer. Achiral isocaproic acid inhibits both equally.
Supports stereochemical probe context; L/D potency ratio can distinguish aminopeptidase isoforms.
Three isoforms tested; Wilkes & Prescott (1983).
Stereoselectivity Aminopeptidase isoforms Enzyme mechanism

Prioritized Research and Industrial Applications


Isoform-Specific Aminopeptidase Profiling

The enzyme-dependent stereoselectivity inversion—where L-leucine hydroxamate is 10-fold more potent than the D-isomer against microsomal aminopeptidase, but 150-fold less potent against Aeromonas-type aminopeptidases [1]—enables this compound to serve as a stereochemical probe for aminopeptidase isoform identification. By measuring inhibition ratios using both L- and D-enantiomers in tissue lysates or purified enzyme preparations, researchers can distinguish between microsomal, soluble, and bacterial-type zinc aminopeptidase activities without requiring antibody-based detection. This application is directly supported by the quantitative stereoselectivity data from Wilkes & Prescott (1983).

Crystallographic Ligand for Zinc Metalloproteases

The availability of PDB structure 4TLN (2.3 Å resolution) demonstrating L-leucyl-hydroxylamine bound to thermolysin with bidentate zinc coordination and S1' hydrophobic pocket occupancy [2] makes this compound an ideal co-crystallization ligand for structural biology of zinc-dependent metalloproteases. The leucine side chain provides a well-defined electron density anchor in hydrophobic specificity pockets, facilitating phasing and model building. Researchers studying novel zinc proteases can use this compound as a first-line soaking or co-crystallization ligand based on its validated binding mode.

Urease Inhibitor Screening Reference Standard

Within a panel of 19 α-aminoacyl hydroxamic acids, leucine-hydroxamic acid occupies a defined rank (8th), being less potent than methionine-hydroxamic acid (I₅₀ = 3.9 µM, rank 1) but more potent than arginine-, lysine-, and acidic amino acid–derived hydroxamates [3]. This established mid-range position makes it an ideal reference compound for calibrating urease inhibition assays and for constructing structure-activity relationship models where a neutral, hydrophobic amino acid side chain reference point is required. It can serve as a baseline comparator when evaluating novel urease inhibitors in agricultural or pharmaceutical screening programs.

Substrate-Competitive Probe for LAP Mechanistic Studies

With a Ki of 14 µM against porcine kidney leucine aminopeptidase and side chain specificity that directly mirrors the enzyme's natural substrate preference [4], L-leucine hydroxamate is the optimal small-molecule competitive inhibitor for studying LAP catalytic mechanism, substrate recognition, and EDTA-induced inactivation kinetics. The availability of the des-amino analog (isocaproic hydroxamic acid), which inhibits equally well, allows researchers to deconvolute the contributions of the α-amino group versus the hydrophobic side chain to binding energy and orientation—a level of mechanistic dissection not possible with other amino acid hydroxamates.

Application
Selection Property
Validation Focus
Aminopeptidase isoform profiling studies
Enantiomer-dependent inhibition ratio
Stereoselectivity review across enzyme isoforms
Zinc metalloprotease structural biology
Co-crystallization ligand with known binding mode
Bidentate zinc coordination and S1′ pocket occupancy
Urease inhibitor screening reference
Mid-rank potency reference among amino acid hydroxamates
Rank-order potency context in SAR panels
Leucine aminopeptidase mechanism studies
Substrate-competitive inhibition profile
Side chain specificity correlation with natural substrate
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